4-(Trifluoromethyl)isoindoline
Description
Systematic IUPAC Nomenclature and CAS Registry
The compound 4-(Trifluoromethyl)isoindoline is systematically named according to IUPAC rules as 4-(trifluoromethyl)-2,3-dihydro-1H-isoindole . This nomenclature reflects its bicyclic structure, where a trifluoromethyl (–CF₃) substituent is attached to the fourth carbon of the isoindoline backbone. The isoindoline core consists of a benzene ring fused to a five-membered saturated ring containing one nitrogen atom.
The CAS Registry Number for this compound is 1086395-63-2 , a unique identifier that ensures unambiguous chemical referencing across databases and literature. This identifier is critical for tracking synthetic protocols, regulatory filings, and commercial availability.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₈F₃N , indicating nine carbon atoms, eight hydrogen atoms, three fluorine atoms, and one nitrogen atom. The molecular weight, calculated as 187.16 g/mol , is derived from the atomic masses of its constituent elements.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃N |
| Molecular Weight (g/mol) | 187.16 |
| CAS Registry Number | 1086395-63-2 |
The trifluoromethyl group contributes significantly to the compound’s molecular weight (18.99% of total mass) and influences its physicochemical properties, such as lipophilicity and metabolic stability.
SMILES Notation and InChI Key Representations
The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is FC(C1=CC=CC2=C1CNC2)(F)F , which encodes the bicyclic structure and substituent positions. This string specifies the trifluoromethyl group at the fourth position of the isoindoline system.
The InChI Key , a hashed version of the International Chemical Identifier, is GEPUADVOHGHQBZ-UHFFFAOYSA-N . This 27-character key uniquely identifies the compound’s stereochemical and structural features, enabling rapid database searches and cross-referencing.
| Identifier | Value |
|---|---|
| SMILES | FC(C1=CC=CC2=C1CNC2)(F)F |
| InChI Key | GEPUADVOHGHQBZ-UHFFFAOYSA-N |
These identifiers are essential for computational chemistry, patent applications, and interoperability between chemical informatics platforms. The consistency of these representations across multiple databases (e.g., PubChem, ChemSpider) underscores their reliability.
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPUADVOHGHQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599251 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-63-2 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The core strategy for synthesizing 4-(Trifluoromethyl)isoindoline typically involves:
- Starting from isoindoline or related precursors.
- Introduction of the trifluoromethyl group via trifluoromethylating agents or by constructing the isoindoline ring from trifluoromethylated aromatic intermediates.
- Use of catalytic systems, often palladium-based, to facilitate coupling and ring-closure reactions.
This approach ensures the selective substitution at the 4-position of the isoindoline ring and allows for scalability in industrial settings.
Stepwise Preparation via Palladium-Catalyzed Reactions
A representative multi-step method from patent literature involves the following key steps:
| Step | Description | Reagents / Conditions | Outcome |
|---|---|---|---|
| 2-1 | Oxidation of precursor Compound 2A to Compound 2B | Manganese dioxide (MnO2) | Introduction of reactive intermediate |
| 2-2 | Reaction of Compound 2B with Compound 2C | Potassium tert-butoxide in tetrahydrofuran (THF) | Formation of Compound 2D |
| 2-3 | Coupling of Compound 2D with Compound 2E | Palladium acetate, tri-o-methylphenylphosphine (phosphine ligand), N,N-diisopropylethylamine (organic base) | Formation of Compound 2F via Pd-catalyzed cross-coupling |
| 2-4 | Hydrogenation of Compound 2F | Palladium on carbon catalyst, atmospheric hydrogen | Reduction to Compound 2G |
| 2-5 | Reaction of Compound 1C with potassium tert-butoxide | Potassium tert-butoxide | Formation of Compound 2H |
These steps culminate in the formation of the isoindoline structure bearing the trifluoromethyl group, with palladium catalysis playing a central role in coupling and hydrogenation reactions.
Alternative Route via Trifluoromethylated Indanone Intermediate
Another synthetic strategy involves preparing a trifluoromethylated indanone intermediate, which can be further transformed into isoindoline derivatives:
| Step | Description | Reagents / Conditions | Outcome |
|---|---|---|---|
| 1 | Knoevenagel condensation of m-trifluoromethyl benzaldehyde with malonic acid | Pyridine or piperidine catalyst, reflux at 100°C | Formation of m-trifluoromethyl cinnamic acid |
| 2 | Hydrogenation of cinnamic acid | Palladium on carbon or palladium hydroxide on carbon catalyst, solvents like methanol, ethanol, ethyl acetate, or THF, 40 psi H2 pressure, room temperature | Formation of m-trifluoromethyl phenylpropionic acid |
| 3 | Intramolecular Friedel-Crafts acylation | Trifluoromethanesulfonic acid, temperature -20°C to 90°C | Cyclization to 5-trifluoromethyl-1-indanone |
This route is noted for its simplicity, cost-effectiveness, and scalability, addressing challenges of raw material availability and harsh reaction conditions in prior methods. The indanone intermediate can be converted to isoindoline derivatives through further functional group transformations.
Mechanistic Insights and Reaction Conditions
- Palladium-catalyzed coupling: The use of palladium acetate with phosphine ligands and organic bases (e.g., N,N-diisopropylethylamine) enables efficient C–C bond formation critical for assembling the isoindoline core with trifluoromethyl substitution.
- Hydrogenation: Palladium on carbon under atmospheric hydrogen reduces intermediates to the desired saturated isoindoline ring system.
- Friedel-Crafts acylation: Trifluoromethanesulfonic acid serves as a strong acid catalyst for intramolecular cyclization to form the indanone intermediate, a key precursor in alternative synthetic routes.
- Base-mediated reactions: Potassium tert-butoxide is frequently used to deprotonate intermediates and promote nucleophilic substitutions or cyclizations.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-catalyzed multi-step synthesis | Isoindoline derivatives (Compounds 2A, 2C, 2E) | Palladium acetate, tri-o-methylphenylphosphine, potassium tert-butoxide, MnO2 | Oxidation, coupling, hydrogenation | High selectivity, suitable for pharmaceutical intermediates | Multi-step, requires careful control of conditions |
| Knoevenagel condensation + hydrogenation + Friedel-Crafts cyclization | m-Trifluoromethyl benzaldehyde, malonic acid | Pyridine/piperidine, Pd/C, trifluoromethanesulfonic acid | Condensation, hydrogenation, cyclization | Simple, scalable, cost-effective | Intermediate isolation steps, moderate yields |
Research Findings and Practical Considerations
- The palladium-catalyzed method is advantageous for producing isoindoline compounds with high purity and functional group tolerance, making it suitable for pharmaceutical applications involving CRBN regulators.
- The alternative route via trifluoromethylated indanone is beneficial for industrial-scale synthesis due to the use of readily available raw materials and mild reaction conditions.
- Reaction yields and purity depend on precise control of temperature, catalyst loading, and reaction times.
- Use of trifluoromethylating agents or trifluoromethylated precursors is critical to ensure regioselective substitution at the 4-position.
- The trifluoromethyl group enhances the compound’s chemical stability and biological activity, justifying the synthetic efforts.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoindoline derivatives.
Scientific Research Applications
4-(Trifluoromethyl)isoindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-(Trifluoromethyl)isoindoline, differing in ring systems, substituent positions, or functional groups. A comparative analysis is provided below:
Structural and Functional Differences
Core Ring Systems
- This compound : Bicyclic isoindoline core (benzene fused to a saturated five-membered ring).
- 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride: Tetrahydroisoquinoline core (benzene fused to a partially saturated six-membered ring). The larger ring system increases conformational flexibility compared to isoindoline .
- (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride: Monocyclic piperidine with a trifluoromethylphenyl substituent.
Substituent Effects
- The -CF₃ group in this compound enhances thermal stability and hydrophobic interactions, whereas the -NH₂ group in 4-(Aminomethyl)isoindolin-1-one improves aqueous solubility and hydrogen-bonding capacity .
- Hydrochloride salt forms (e.g., This compound hydrochloride ) exhibit higher solubility in polar solvents compared to free bases, critical for bioavailability in drug formulations .
Physicochemical Properties
Functional Implications
- Bioactivity: The isoindoline core’s rigidity may improve binding specificity to flat aromatic pockets in enzymes, whereas tetrahydroisoquinoline derivatives are more suited to flexible binding sites .
- Solubility vs. Stability : Hydrochloride salts balance solubility and stability, while free bases (e.g., this compound) prioritize lipophilicity for membrane penetration .
- Synthetic Utility: 4-(Aminomethyl)isoindolin-1-one serves as a versatile intermediate for further functionalization, whereas trifluoromethylated analogs are often terminal products in drug discovery .
Biological Activity
4-(Trifluoromethyl)isoindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is drawn from a variety of sources, including recent studies and reviews.
Antitumor Activity
Recent studies have shown that this compound exhibits antitumor properties . For instance, a compound derived from isoindoline was tested against various cancer cell lines, demonstrating an effectiveness exceeding 75% in inhibiting cell proliferation . The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes such as α-glycosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like Type 2 Diabetes Mellitus (T2DM) by reducing postprandial glucose levels .
Anti-inflammatory Effects
This compound has shown anti-inflammatory activity by obstructing pro-inflammatory mediators. This property suggests potential applications in treating inflammatory diseases where the modulation of inflammatory responses is critical .
Antimicrobial Properties
Research indicates that derivatives of isoindoline, including those with trifluoromethyl substitutions, possess antimicrobial properties. For example, studies have highlighted their effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents .
Study 1: Antitumor Efficacy
In a study published in Nature Scientific Reports, researchers synthesized several isoindoline derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The study found that the compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values indicating potent antitumor activity .
Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition by several isoindoline derivatives revealed that this compound had superior inhibitory effects on α-glycosidase compared to standard medications used for T2DM treatment. This finding suggests its potential as an alternative therapeutic agent with fewer side effects .
Data Table: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for 4-(Trifluoromethyl)isoindoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves introducing the trifluoromethyl group into the isoindoline scaffold via nucleophilic substitution or coupling reactions. For example, in patented protocols, intermediates like bromoacetic acid tert-butyl ester are used to functionalize the core structure under palladium-catalyzed cross-coupling conditions . Optimization focuses on:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve yields in coupling steps.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
Table 1 summarizes key parameters from literature:
| Reaction Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Trifluoromethylation | Pd(OAc)₂ | DMF | 90 | 72 | |
| Cyclization | — | THF | 60 | 85 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., observed m/z 757 [M+H]⁺ in patent examples) and detect impurities. Electrospray ionization (ESI) is preferred for trifluoromethylated compounds due to enhanced ionization efficiency .
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) achieve baseline separation. Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) help validate purity .
- ¹H/¹³C NMR : The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and isoindoline protons (δ 3.5–4.5 ppm in ¹H NMR) are diagnostic signals .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of isoindoline derivatives in medicinal chemistry applications?
- Methodological Answer : The trifluoromethyl group (-CF₃) exerts both electronic and steric effects:
- Electronic Effects : The strong electron-withdrawing nature of -CF₃ reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity at meta/para positions. This can modulate binding affinity to biological targets (e.g., enzymes or receptors) .
- Steric Effects : The bulky -CF₃ group introduces steric hindrance, which can restrict rotational freedom in derivatives, as seen in analogs like 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione. Computational modeling (e.g., DFT calculations) is recommended to quantify these effects .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control groups.
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with systematic substitutions (e.g., replacing -CF₃ with -CH₃ or -Cl) to isolate the group’s contribution .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, regression) to identify outliers or confounding variables .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the cytotoxicity of this compound in cancer cell lines.
- Root Cause : Differences in cell permeability due to solvent choice (DMSO vs. PBS).
- Resolution :
- Re-test compounds using uniform solvent (e.g., <0.1% DMSO).
- Validate via LCMS to confirm compound stability in assay media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
